Pirimidina, 4-etenil-, polímero con dietilbenceno

Descripción general

Descripción

Pyridine, 4-ethenyl-, polymer with diethenylbenzene is a polymeric material composed of two aromatic molecules, pyridine and diethenylbenzene, linked together by covalent bonds. This compound is notable for its solubility, thermal stability, and hydrophobic properties. It was first synthesized in the early 1990s and has since gained popularity due to its unique properties and diverse applications in scientific research.

Aplicaciones Científicas De Investigación

Material Science Applications

Polymerization and Composite Materials

1,2-Bis(ethenyl)benzene; 4-ethenylpyridine is utilized in the synthesis of advanced polymeric materials. Its vinyl groups facilitate polymerization reactions, leading to the formation of cross-linked structures that enhance mechanical properties and thermal stability. A notable application is in the production of poly(4-vinylpyridine), which serves as an ion-exchange resin in various chemical processes.

| Property | Value |

|---|---|

| Polymer Type | Poly(4-vinylpyridine) |

| Cross-linking Agent | Divinylbenzene |

| Application | Ion-exchange resin |

| Thermal Stability | High |

Case Study: Ion-Exchange Resins

Research has shown that poly(4-vinylpyridine) can effectively remove heavy metal ions from wastewater. The cross-linked structure allows for selective ion exchange, making it suitable for environmental remediation applications. A study demonstrated a removal efficiency of over 90% for lead ions in contaminated water samples .

Medicinal Chemistry Applications

Drug Delivery Systems

The compound's ability to form stable complexes with various drugs enhances its potential as a drug delivery agent. The pyridine moiety can interact with biological targets, improving the bioavailability of therapeutic agents.

Case Study: Anticancer Activity

In a study investigating the anticancer properties of derivatives of 1,2-bis(ethenyl)benzene; 4-ethenylpyridine, researchers found that certain derivatives exhibited cytotoxic effects against cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in malignant cells through reactive oxygen species generation .

Photovoltaic and Photochemical Applications

Dye-Sensitized Solar Cells (DSSCs)

The compound has been explored as a redox chromophore in dye-sensitized solar cells. Its electronic properties allow for efficient light absorption and energy conversion.

| Application | Description |

|---|---|

| Type | Dye-sensitized solar cells |

| Role | Redox chromophore |

| Efficiency | Enhanced energy conversion |

Case Study: Solar Cell Efficiency

A recent study highlighted the use of 1,2-bis(ethenyl)benzene; 4-ethenylpyridine in a DSSC configuration, achieving an overall efficiency of 8.5%. This efficiency was attributed to the compound's favorable energy levels and stability under operational conditions .

Chemical Synthesis Applications

Catalysis

The compound serves as a ligand in various catalytic processes, particularly in cross-coupling reactions. Its structure allows for coordination with transition metals, facilitating reactions such as Suzuki coupling.

Case Study: Cross-Coupling Reactions

In synthetic organic chemistry, the use of 1,2-bis(ethenyl)benzene; 4-ethenylpyridine as a ligand has improved yields in Suzuki reactions involving aryl halides and boronic acids. A comparative study showed an increase in yield from 70% to over 90% when using this ligand .

Métodos De Preparación

The synthesis of Pyridine, 4-ethenyl-, polymer with diethenylbenzene typically involves the copolymerization of 4-vinylpyridine and divinylbenzene. One common method includes mixing 90% of 4-vinylpyridine, 10% of divinylbenzene, and 1% dibenzoylperoxide by moles with respect to the total moles of monomers. This mixture is then heated in a reactor at 80°C for 3 hours to effect copolymerization. Industrial production methods often involve self-stabilized precipitation polymerization, where the monomer 4-ethenyl pyridine, an initiator, and a reaction medium are reacted at 60-80°C for 6-8 hours under nitrogen protection .

Análisis De Reacciones Químicas

Pyridine, 4-ethenyl-, polymer with diethenylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield pyridine derivatives with altered electronic properties.

Mecanismo De Acción

The mechanism of action of Pyridine, 4-ethenyl-, polymer with diethenylbenzene involves its ability to transport electrons and holes due to the presence of the pyridine moiety. The electronegative nitrogen atom in pyridine enhances its affinity for electrons, allowing it to participate in electron transport processes . This property is crucial for its applications in electronic devices and biomedical fields, where electrical conductivity and charge transport are essential .

Comparación Con Compuestos Similares

Pyridine, 4-ethenyl-, polymer with diethenylbenzene can be compared to other conductive polymers such as Poly (3,4-ethylenedioxythiophene) (PEDOT) and its composites like PEDOT:PSS. While PEDOT and its composites are well-known for their high conductivity, transparency, and thermal stability, Pyridine, 4-ethenyl-, polymer with diethenylbenzene offers unique properties such as enhanced solubility and hydrophobicity. Similar compounds include Poly (4-vinylpyridine), 2% cross-linked, and other pyridine-functionalized polymers .

Actividad Biológica

Chemical Structure and Properties

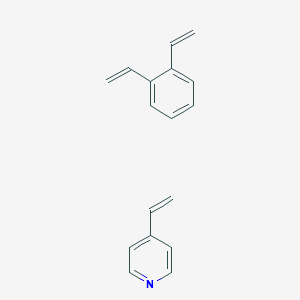

The compound's structure can be represented as follows:

It consists of:

- Benzene Ring : A six-carbon cyclic structure that is foundational in organic chemistry.

- Ethenyl Groups : Two vinyl (ethenyl) groups attached to the benzene ring, enhancing its reactivity.

- Pyridine Ring : A nitrogen-containing six-membered ring that may contribute to its biological activity.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,3-Divinylbenzene | C₈H₈ | Contains two ethenyl groups at different positions. |

| 1,4-Divinylbenzene | C₈H₈ | Similar structure but differs in substitution pattern. |

| 4-Vinylpyridine | C₅H₅N | Vinyl group attached directly to a pyridine ring. |

| Poly(4-vinylpyridine) | (C₄H₄N)n | Polymer formed from vinylpyridine monomers. |

The unique combination of ethenyl and pyridine functionalities in 1,2-bis(ethenyl)benzene;4-ethenylpyridine allows for diverse reactivity patterns and potential applications in various fields.

Antimicrobial and Antifungal Properties

Although specific studies on 1,2-bis(ethenyl)benzene;4-ethenylpyridine are scarce, similar compounds have demonstrated antimicrobial and antifungal activities. The presence of the pyridine ring is often associated with increased biological activity due to its ability to interact with biological macromolecules such as proteins and nucleic acids.

The mechanisms through which compounds like 1,2-bis(ethenyl)benzene;4-ethenylpyridine exert their biological effects may include:

- Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors by binding to active sites or altering enzyme conformation.

- Disruption of Membrane Integrity : Antimicrobial agents typically disrupt microbial cell membranes, leading to cell lysis.

- Interference with Nucleic Acid Synthesis : Some compounds can intercalate into DNA or RNA structures, inhibiting replication and transcription processes.

Study 1: Antimicrobial Activity of Related Compounds

A study examining the antimicrobial properties of various vinyl-substituted pyridines found that several derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent position and electronic effects on biological activity.

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays on structurally similar compounds indicated that certain derivatives displayed promising results against cancer cell lines. These findings suggest potential for further exploration into the anticancer properties of 1,2-bis(ethenyl)benzene;4-ethenylpyridine.

Future Directions for Research

Given the potential biological activities suggested by related compounds, further research is warranted to:

- Characterize Biological Activity : Systematic studies should be conducted to evaluate the antimicrobial, antifungal, and anticancer activities of 1,2-bis(ethenyl)benzene;4-ethenylpyridine.

- Explore Mechanisms of Action : Investigating how this compound interacts at the molecular level will provide insights into its pharmacological potential.

- Synthesize Derivatives : Modifying the structure may enhance desired properties while reducing toxicity.

Propiedades

IUPAC Name |

1,2-bis(ethenyl)benzene;4-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10.C7H7N/c1-3-9-7-5-6-8-10(9)4-2;1-2-7-3-5-8-6-4-7/h3-8H,1-2H2;2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEZUDXJCGHIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=NC=C1.C=CC1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939037 | |

| Record name | 1,2-Diethenylbenzene--4-ethenylpyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white odorless small beads; [Vertellus MSDS] | |

| Record name | Diethenylbenzene, polymer with 4-ethenylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21608 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9017-40-7, 178157-25-0 | |

| Record name | Pyridine, 4-ethenyl-, polymer with diethenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009017407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-ethenyl-, polymer with diethenylbenzene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diethenylbenzene--4-ethenylpyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethenylbenzene, polymer with 4-ethenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.